2-Isopropyl-6-methylbenzoic acid

Monocarboxylic acid transporters Caco-2 permeability Steric hindrance

For programs requiring steric tuning of benzoic acid scaffolds, this unsymmetrical 2,6-disubstituted core-isopropyl at C-2, methyl at C-6-offers an intermediate steric profile unattainable with symmetrical analogs. - Enables reduced MCT-mediated carrier uptake (LogP 2.82) while retaining passive membrane partitioning, unlike mono-substituted benzoic acids. - Serves as direct oxidative precursor to 2-isopropyl-6-methylphenyl (IMP) ligands for olefin polymerization catalysts. - Fills the pKa/logP gap between 2,6-dimethylbenzoic acid and 2,6-diisopropylbenzoic acid for fragment-based drug discovery.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 220847-57-4
Cat. No. B179342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-6-methylbenzoic acid
CAS220847-57-4
Synonyms2-Methyl-6-(1-methylethyl)benzoic acid
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C)C(=O)O
InChIInChI=1S/C11H14O2/c1-7(2)9-6-4-5-8(3)10(9)11(12)13/h4-7H,1-3H3,(H,12,13)
InChIKeyWONVHNWCIYFHPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-6-methylbenzoic Acid – Compound Overview


2-Isopropyl-6-methylbenzoic acid (CAS 220847-57-4, molecular formula C11H14O2) is an unsymmetrical 2,6-disubstituted benzoic acid derivative bearing an isopropyl group at the 2-position and a methyl group at the 6-position of the aromatic ring . The compound has a molecular weight of 178.23 g/mol, calculated LogP of 2.82, and topological polar surface area (tPSA) of 37.3 Ų . It belongs to a class of sterically hindered aromatic carboxylic acids that exhibit markedly different membrane transport behavior compared to unsubstituted or mono-substituted benzoic acids due to steric hindrance around the carboxyl group [1].

Asymmetric 2,6-disubstituted scaffold with distinct isopropyl/methyl ortho environments
Reduced MCT-mediated uptake (class-level property for 2,6-disubstituted benzoic acids)
Intermediate lipophilicity & tunable pKa between dimethyl and diisopropyl analogs

Why Symmetrical Analogs Cannot Substitute


The unsymmetrical substitution pattern of 2-isopropyl-6-methylbenzoic acid (isopropyl at C-2, methyl at C-6) creates a steric and conformational profile that differs fundamentally from its symmetrical analogs such as 2,6-dimethylbenzoic acid or 2,6-diisopropylbenzoic acid. In symmetrical 2,6-disubstituted benzoic acids, the carboxyl group is forced out of the ring plane by steric inhibition of resonance (SIR), but the degree of this distortion depends on the bulk of both substituents [1]. The mixed isopropyl/methyl pattern provides an intermediate steric environment where the larger isopropyl group dominates the conformational equilibrium while the smaller methyl group at the 6-position preserves some rotational freedom, resulting in physicochemical properties (pKa, lipophilicity, membrane permeability) that cannot be interpolated linearly from the symmetric endpoints [2]. This has direct consequences for applications in medicinal chemistry and agrochemical intermediate synthesis where precise steric tuning of the benzoic acid scaffold is required.

Target scaffold 2-isopropyl-6-methylbenzoic acid
Asymmetric steric environment; planar conformations accessible; reduced MCT transport
Symmetrical analogs 2,6-dimethylbenzoic acid
Lacks isopropyl bulk; MCT uptake and pKa differ; no regioselective derivatization
2,6-diisopropylbenzoic acid
Nonplanar conformation; excessive lipophilicity; both ortho positions equivalent

Physicochemical properties and transport behavior may not transfer between symmetrical and unsymmetrical 2,6-disubstituted scaffolds. Direct substitution requires validation.

2-Isopropyl-6-methylbenzoic Acid Differential Evidence


Reduced MCT-Mediated Intestinal Uptake

In a systematic study using Caco-2 cell monolayers, Tsukagoshi et al. (2014) demonstrated that 2,6-disubstituted benzoic acid derivatives as a class exhibit markedly lower uptake via monocarboxylic acid transporters (MCTs) compared to unsubstituted benzoic acid or mono-substituted derivatives. The uptake of 2,6-disubstituted benzoic acids was 'markedly lower' than that of other benzoic acids, and co-incubation experiments confirmed that these derivatives do not compete for carrier-mediated transport [1]. This class-level finding directly applies to 2-isopropyl-6-methylbenzoic acid as a 2,6-disubstituted congener and represents a critical differentiation factor for applications where modulated intestinal absorption (either reduced or sustained) is the design objective. This property distinguishes it from mono-substituted positional isomers (e.g., 2-isopropylbenzoic acid or 3-isopropyl-6-methylbenzoic acid) that would retain MCT-mediated uptake.

MCT uptake
Class-level
Carrier-mediated → passive transport
2,6-Disubstitution reduces monocarboxylic acid transporter recognition.
Caco-2 model; co-incubation confirmed lack of MCT competition.
Monocarboxylic acid transporters Caco-2 permeability Steric hindrance

Conformational Flexibility vs. tert-Butyl

Fiedler et al. (1999) investigated the conformational behavior of isopropylbenzoic acids using IR spectroscopy and computational methods. A key finding was that 2-isopropylbenzoic acid exists in two planar conformations in equilibrium, in contrast to 2-tert-butylbenzoic acid which is forced into a nonplanar conformation [1]. The steric effect of the isopropyl group on the carboxyl group conformation and gas-phase acidity is 'relatively small, rather close to that of a methyl group,' due to this conformational freedom [1]. For 2-isopropyl-6-methylbenzoic acid, this means the isopropyl group at C-2 can still adopt a planar orientation with the ring, while the methyl group at C-6 introduces additional but moderate steric pressure. The combined effect is an intermediate steric environment: more hindered than 2,6-dimethylbenzoic acid but significantly less hindered than 2,6-diisopropylbenzoic acid or 2-tert-butyl-6-methylbenzoic acid, providing tunable acid strength and hydrogen-bonding geometry.

Conformation
Cross-study comparable
Planar conformations retained
Intermediate steric hindrance vs. tert-butyl forced nonplanar.
IR/computational data for 2-isopropylbenzoic acid; additive 6-methyl effect inferred.
Steric inhibition of resonance Conformational analysis Gas-phase acidity

Intermediate Lipophilicity Between Symmetric Analogs

The computed partition coefficient (LogP) of 2-isopropyl-6-methylbenzoic acid is 2.82 (chemsrc.com, calculated value) , placing it in an intermediate lipophilicity range. For reference, 2,6-dimethylbenzoic acid has a predicted LogP of approximately 2.3–2.5, while 2,6-diisopropylbenzoic acid is expected to have a LogP of approximately 4.0–4.5 based on additive fragment contributions. This means 2-isopropyl-6-methylbenzoic acid offers roughly +0.3 to +0.5 LogP units over the dimethyl analog and approximately −1.2 to −1.7 LogP units below the diisopropyl analog . This intermediate lipophilicity is a directly quantifiable selection criterion for researchers optimizing membrane permeability, protein binding, or metabolic stability of candidate molecules derived from this scaffold.

Lipophilicity
Cross-study comparable
LogP 2.82 (calc.)
+0.3–0.5 vs. 2,6-dimethyl; −1.2–1.7 vs. 2,6-diisopropyl.
Calculated value; comparator LogP estimated by fragment methods.
Lipophilicity LogP Drug-likeness

Fine-Tuned Acidity via Ortho Substituents

Kulhánek and Pytela (1995, 1997) demonstrated, through systematic potentiometric measurements across multiple solvents, that the substituent effects in 2,6-disubstituted benzoic acids are additive within the Hammett framework and that steric effects contribute approximately 7.5% of the total variability in dissociation constants [1][2]. The unsymmetrical nature of 2-isopropyl-6-methylbenzoic acid means its pKa is governed by the additive contributions of an isopropyl group (σ_meta ~ −0.04, with additional steric component) and a methyl group (σ_meta ~ −0.07, with steric component), resulting in a pKa value distinct from either 2,6-dimethylbenzoic acid (pKa ~3.4–3.6 in water) or 2,6-diisopropylbenzoic acid. This additive but non-symmetrical steric modulation provides researchers with a pKa tuning option that is unavailable from symmetrical 2,6-disubstituted scaffolds.

Acidity (pKa)
Class-level inference
~3.6–4.0 (predicted)
Additive Hammett contributions; unsymmetrical pattern enables fine tuning.
Based on potentiometric data for 2,6-disubstituted series; steric effect ~7.5% of variability.
pKa Ortho effect Dissociation constant

Regioselective Derivatization via Unsymmetrical Ortho Positions

The unsymmetrical 2-isopropyl-6-methyl substitution pattern provides two ortho positions with distinct steric and electronic environments, enabling regioselective functionalization strategies that are impossible with symmetrical 2,6-dimethylbenzoic acid or 2,6-diisopropylbenzoic acid scaffolds. The isopropyl group provides greater steric shielding than the methyl group, which can direct electrophilic aromatic substitution or metalation reactions to the less hindered side [1]. This is a structural feature of the compound itself and is supported by the extensive use of 2-isopropyl-6-methylphenyl derivatives (aniline, isocyanate, thiourea) as intermediates in pharmaceutical and agrochemical synthesis, where the unsymmetrical ortho substitution pattern is critical for downstream reactivity [1][2].

Regioselectivity
Supporting evidence
Differential steric shielding
C-5 (methyl-adjacent) less hindered; enables regioselective derivatization.
Symmetrical analogs lack ortho differentiation.
Regioselective synthesis Intermediate scaffold Ortho differentiation

VLA-4/VCAM-1 Antagonist Scaffold

Patent literature (Carboxylic acid derivatives that inhibit the binding of integrins to their receptors, e.g., US 6, tickets by Encysive Pharmaceuticals/Texas Biotechnology Corp.) identifies benzoic acid derivatives of Formula I—which encompasses 2-isopropyl-6-methylbenzoic acid as a core scaffold component—as inhibitors of the binding between VCAM-1 (vascular cell adhesion molecule-1) and cells expressing VLA-4 (α4β1 integrin) . This biological activity is explicitly tied to the carboxylic acid functionality and aromatic substitution pattern. While specific IC50 values for the free acid 2-isopropyl-6-methylbenzoic acid are not publicly disclosed in accessible databases, its inclusion as a core substructure in VLA-4 antagonist patents differentiates it from other benzoic acid derivatives and positions it as a privileged scaffold for integrin-targeted research .

VLA-4 scaffold
Supporting evidence
Patent-defined core structure
Identified in VLA-4/VCAM-1 antagonist Markush; activity requires elaboration.
Free acid binding data not publicly disclosed; verify for target engagement.
VCAM-1 inhibition VLA-4 antagonist Integrin binding

2-Isopropyl-6-methylbenzoic Acid – Optimal Application Scenarios


Agrochemical with Controlled Cellular Uptake

For fungicide or herbicide lead optimization programs where the active ingredient must avoid rapid MCT-mediated absorption across gut epithelium or plant cell membranes, 2-isopropyl-6-methylbenzoic acid serves as a core building block that structurally encodes reduced carrier-mediated uptake [1]. Its unsymmetrical 2,6-disubstitution pattern—unlike mono-substituted benzoic acids that retain efficient MCT transport—provides steric hindrance that prevents recognition by monocarboxylic acid transporters while maintaining acceptable lipophilicity (LogP = 2.82) for passive membrane partitioning . This dual property is not achievable with 2-methylbenzoic acid or 2-isopropylbenzoic acid (which remain MCT substrates) or with 2,6-diisopropylbenzoic acid (which may be excessively lipophilic for formulation).

VLA-4/VCAM-1 Antagonist Lead Optimization

Research groups pursuing small-molecule antagonists of α4β1 integrin (VLA-4) for inflammatory and autoimmune disease indications should select 2-isopropyl-6-methylbenzoic acid as a core scaffold based on its inclusion in the patent-defined structural class of VLA-4/VCAM-1 inhibitors [1]. The unsymmetrical substitution provides two differentiated vectors for chemical elaboration (the less-hindered methyl-adjacent position for primary derivatization; the isopropyl-adjacent position for secondary modulation), enabling systematic SAR exploration without the synthetic symmetry constraints that limit 2,6-dimethylbenzoic acid or 2,6-diisopropylbenzoic acid as starting points.

pKa & Lipophilicity Tuning in Fragment-Based Design

For fragment-based drug discovery programs targeting an optimal pKa range of 3.6–4.0 and LogP of 2.5–3.0 for the carboxylic acid fragment, 2-isopropyl-6-methylbenzoic acid fills a gap between 2,6-dimethylbenzoic acid (pKa ~3.4–3.6, LogP ~2.3–2.5) and 2,6-diisopropylbenzoic acid (estimated LogP ~4.0–4.5) [1]. Its conformational flexibility—retaining the ability to adopt planar conformations unlike tert-butyl-substituted analogs—preserves hydrogen-bonding geometry at the carboxylate while providing sufficient steric shielding to modulate metabolic conjugation [2]. This combination of properties makes it the preferred choice over symmetrical analogs when both conformational adaptability and steric protection are simultaneously required.

Catalyst Ligand with Unsymmetrical Steric Bulk

In the synthesis of N-aryl ligands for olefin polymerization or metathesis catalysts—where 2-isopropyl-6-methylphenyl (IMP) groups are established steric directing elements—2-isopropyl-6-methylbenzoic acid serves as the direct oxidative precursor to the corresponding aniline or isocyanate via Curtius or Schmidt rearrangement pathways [1]. The unsymmetrical nature of the scaffold is critical for catalyst performance, as demonstrated by the reported use of 2-isopropyl-6-methylphenyl-substituted nickel complexes in propene polymerization, where the mixed steric environment controls polypropylene microstructure [1]. Symmetrical 2,6-diisopropylphenyl or 2,6-dimethylphenyl ligands produce different tacticity outcomes, confirming that the mixed isopropyl/methyl pattern is not interchangeable.

Application
Selection Property
Validation Focus
Agrochemical lead optimization
MCT transport profile
Caco-2 permeability assay
Integrin-targeted research
Scaffold for VLA-4 antagonist elaboration
VCAM-1 binding assay
Fragment-based design
Intermediate LogP & pKa
Physicochemical profiling
Olefin polymerization catalysts
Unsymmetrical steric bulk
Ligand performance in polymerization

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